trans-1-Heptenylboronic acid pinacol ester

Stereochemistry Suzuki-Miyaura Coupling Olefination

trans-1-Heptenylboronic acid pinacol ester (CAS 169339-75-7, C₁₃H₂₅BO₂, MW 224.15) is a boronic ester derivative featuring a (E)-configured hept-1-enyl moiety protected by a pinacol group. This compound belongs to the class of alkenylboronic acid pinacol esters and serves as a nucleophilic coupling partner in transition-metal-catalyzed cross-coupling reactions, most notably in palladium-catalyzed cross-couplings with olefins to yield substituted 1,3-dienes.

Molecular Formula C13H25BO2
Molecular Weight 224.15 g/mol
CAS No. 169339-75-7
Cat. No. B063416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-Heptenylboronic acid pinacol ester
CAS169339-75-7
Molecular FormulaC13H25BO2
Molecular Weight224.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C=CCCCCC
InChIInChI=1S/C13H25BO2/c1-6-7-8-9-10-11-14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3/b11-10+
InChIKeyXHEDFAYNMNXKGM-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-1-Heptenylboronic acid pinacol ester CAS 169339-75-7: Key Specifications and Structural Identity for Procurement


trans-1-Heptenylboronic acid pinacol ester (CAS 169339-75-7, C₁₃H₂₅BO₂, MW 224.15) is a boronic ester derivative featuring a (E)-configured hept-1-enyl moiety protected by a pinacol group . This compound belongs to the class of alkenylboronic acid pinacol esters and serves as a nucleophilic coupling partner in transition-metal-catalyzed cross-coupling reactions, most notably in palladium-catalyzed cross-couplings with olefins to yield substituted 1,3-dienes . Typical commercial specifications include purity of 95-97%, density of 0.875 g/mL at 25 °C, boiling point of 73-77 °C at 0.4-0.5 mmHg, refractive index n₂₀/D of 1.445, and flash point of 106 °C [1].

trans-1-Heptenylboronic acid pinacol ester: Why In-Class Analogs Cannot Be Assumed Interchangeable


Generic substitution of trans-1-heptenylboronic acid pinacol ester with other alkenylboronic esters or boronic acids fails for at least three verifiable reasons. First, the (E)-stereochemistry at the C1-C2 double bond is structurally locked and determines downstream stereochemical outcomes in coupling reactions; substitution with a (Z)-isomer would invert alkene geometry in the product [1]. Second, the pinacol ester protection confers differential hydrolytic stability and solubility characteristics compared to the corresponding free boronic acid (CAS 57404-76-9) ; pinacol esters are generally more stable toward protodeboronation and air oxidation during storage and handling . Third, the heptenyl chain length and substitution pattern directly influence reaction yields and compatibility profiles—cross-coupling conditions optimized for octenyl (C8) or hexenyl (C6) analogs do not transfer directly without re-optimization [2][3]. These distinctions carry direct implications for reaction reproducibility, purification outcomes, and procurement decisions.

trans-1-Heptenylboronic acid pinacol ester: Quantitative Differentiation Evidence vs. Comparators


trans-1-Heptenylboronic acid pinacol ester: Defined (E)-Stereochemistry vs. (Z)-Isomer and Free Boronic Acid

trans-1-Heptenylboronic acid pinacol ester is synthesized and supplied with defined (E)-stereochemistry at the C1-C2 double bond. The synthesis of both (E)- and (Z)-1-alkenylboronates is achievable with high stereoselectivity; substitution of the (E)-configured compound with a (Z)-isomer would yield opposite alkene geometry in downstream products [1]. Compared to the free boronic acid analog (trans-1-heptenylboronic acid, CAS 57404-76-9, MW 142.01) , the pinacol ester offers air, moisture, and chromatography stability as documented in preparative studies of (E)-1-alkenylboronic acid pinacol esters .

Stereochemistry Suzuki-Miyaura Coupling Olefination

trans-1-Heptenylboronic acid pinacol ester: Pinacol Ester Hydrolytic Stability vs. Neopentyl Glycol Esters

Boronic esters exhibit structure-dependent hydrolytic and transesterification stability. Pinacol-derived boronic esters occupy an intermediate stability position among commonly used ester protecting groups. Studies comparing representative boronic esters demonstrate that pinanediol phenylboronic ester is the most thermodynamically stable, while pinacol esters exhibit greater stability than DIPT boronic esters [1]. Neopentyl glycol esters show higher reactivity (lower stability) than pinacol esters due to reduced steric hindrance, with second-order rate constants for nucleophilic attack being higher for neopentyl glycol-derived boron-ate complexes compared to pinacol analogs [2]. This class-level inference suggests pinacol esters provide a balanced stability/reactivity profile for routine synthetic operations.

Boronic Ester Stability Hydrolysis Suzuki Coupling

trans-1-Heptenylboronic acid pinacol ester: Synthetic Route Efficiency vs. Alternative Boronic Ester Preparations

(E)-1-Alkenylboronic acid pinacol esters are accessible via two complementary synthetic routes: Pd-catalyzed cross-coupling of 1-alkenyl halides/triflates with bis(pinacolato)diboron [1], or dicyclohexylborane-catalyzed hydroboration of 1-alkynes with pinacolborane under neat conditions . The hydroboration route using pinacolborane proceeds at room temperature under solvent-free conditions, producing the desired (E)-1-alkenylboronic acid pinacol esters in good to excellent yields while avoiding chromatography-sensitive intermediates . For the structurally analogous octenyl system, an alkyl-substituted alkyne underwent 9-BBN-catalyzed hydroboration with pinacolborane to produce the corresponding (E)-alkenylboronic acid pinacol ester in 69% isolated yield, with subsequent Suzuki coupling achieving 54-98% yields across nine aryl chloride substrates [2].

Hydroboration Alkyne Borylation Synthetic Yield

trans-1-Heptenylboronic acid pinacol ester: Reaction Scope Differentiation vs. Free Boronic Acid Analogs

The application profile of trans-1-heptenylboronic acid pinacol ester overlaps with but is not identical to that of the free boronic acid analog. The free boronic acid (CAS 57404-76-9) is documented as a reactant for Suzuki-Miyaura alkenylation, palladacycle-catalyzed asymmetric ring-opening of oxabicyclic alkenes, double Suzuki couplings, and rhodium-catalyzed asymmetric addition reactions [1]. The pinacol ester is specifically indicated as a substrate in palladium-catalyzed cross-coupling with olefins providing substituted 1,3-dienes . This differentiation in documented applications reflects differences in handling properties and reactivity profiles between the free acid and protected ester forms.

Cross-Coupling Asymmetric Catalysis 1,3-Diene Synthesis

trans-1-Heptenylboronic acid pinacol ester: Physical Property Differentiation vs. Free Boronic Acid for Handling and Formulation

The physical properties of trans-1-heptenylboronic acid pinacol ester differ markedly from the free boronic acid analog. The pinacol ester (MW 224.15, C₁₃H₂₅BO₂) is a liquid at ambient temperature with density 0.875 g/mL at 25 °C, boiling point 73-77 °C at 0.4-0.5 mmHg, refractive index n₂₀/D 1.445, and flash point 106 °C . The free boronic acid (MW 142.01, C₇H₁₅BO₂) is a solid . These property differences affect volumetric dispensing accuracy, solvent compatibility, and long-term storage conditions. Commercial pinacol ester specifications typically include purity of 95-97%, with storage recommendations of 2-8 °C in sealed containers away from moisture [1].

Physical Properties Solubility Storage Stability

trans-1-Heptenylboronic acid pinacol ester: Evidence-Based Procurement Scenarios for Research and Industrial Use


Scenario 1: Synthesis of Substituted 1,3-Dienes via Pd-Catalyzed Olefin Cross-Coupling

When the synthetic objective requires construction of substituted 1,3-dienes, trans-1-heptenylboronic acid pinacol ester is explicitly indicated as a substrate for palladium-catalyzed cross-coupling with olefins . The (E)-stereochemistry of the heptenyl moiety is retained during coupling, enabling predictable stereochemical outcomes in diene products. For structurally analogous systems, cross-coupling yields ranging from 54% to 98% have been documented across diverse aryl chloride electrophiles [1]. Selection of the pinacol ester over the free boronic acid is preferred in this scenario to avoid handling complexities associated with free boronic acid anhydride formation and moisture sensitivity .

Scenario 2: Preparation of Functionalized Alkenes via Suzuki-Miyaura Alkenylation

For Suzuki-Miyaura alkenylation reactions where the heptenyl fragment is to be transferred to an aryl or vinyl halide partner, trans-1-heptenylboronic acid pinacol ester serves as a protected, bench-stable nucleophilic coupling partner. The compound's pinacol ester protection provides enhanced stability toward air, moisture, and chromatography compared to the free boronic acid . Class-level evidence indicates pinacol esters exhibit intermediate hydrolytic stability relative to other boronic ester protecting groups (pinanediol > pinacol > DIPT), offering a practical balance between shelf stability and coupling reactivity [2]. Storage at 2-8 °C in sealed containers away from moisture preserves material integrity for multi-step synthetic sequences [3].

Scenario 3: Hydroboration-Mediated Synthesis of Alkenylboronates from 1-Heptyne

Researchers synthesizing trans-1-heptenylboronic acid pinacol ester in-house from 1-heptyne should reference documented class-level preparative methods. Hydroboration of 1-alkynes with pinacolborane catalyzed by dicyclohexylborane proceeds at room temperature under neat conditions, affording (E)-1-alkenylboronic acid pinacol esters in good to excellent yields [4]. For the octenyl analog, a 9-BBN-catalyzed hydroboration with pinacolborane yielded the corresponding ester in 69% isolated yield [1]. The resultant pinacol esters are reported to be insensitive to air, moisture, and chromatography . Purchasing the pre-formed compound eliminates the need for in-house hydroboration optimization and purification, reducing both time investment and material waste in multi-step synthetic workflows.

Scenario 4: Liquid-Phase Automated Synthesis and High-Throughput Experimentation

The liquid physical state of trans-1-heptenylboronic acid pinacol ester (density 0.875 g/mL at 25 °C) makes it particularly suitable for automated liquid handling systems and high-throughput experimentation platforms . In contrast, the free boronic acid analog (CAS 57404-76-9) is a solid , requiring dissolution steps that introduce additional handling variability and potential solubility limitations in automated workflows. The liquid nature of the pinacol ester facilitates precise volumetric dispensing, consistent reagent addition across parallel reaction arrays, and simplified integration into robotic synthesis platforms. For procurement decisions in automated synthesis facilities, this property differentiation alone may justify selection of the pinacol ester over the free acid for liquid-handling compatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-1-Heptenylboronic acid pinacol ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.